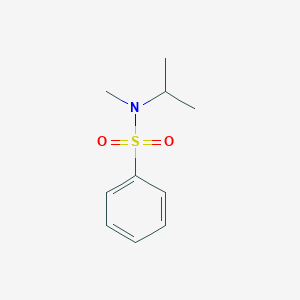
N-methyl-N-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-propan-2-ylbenzenesulfonamide, commonly known as Mesylamide, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid with a molecular formula of C10H15NO2S and a molecular weight of 213.29 g/mol. Mesylamide has been extensively studied due to its unique properties and versatile applications in various fields of research.
Mecanismo De Acción
Mesylamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Mesylamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of protons and an increase in pH. This mechanism of action has been extensively studied and has led to the development of novel therapeutic agents.
Biochemical and Physiological Effects
Mesylamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Mesylamide has also been shown to have anti-cancer activity, with studies reporting its ability to inhibit the growth of various cancer cell lines. Additionally, Mesylamide has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mesylamide has several advantages in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Mesylamide is also readily available and relatively inexpensive, making it an attractive option for researchers. However, Mesylamide has some limitations, including its potential toxicity and its limited solubility in water. These limitations should be taken into consideration when designing experiments using Mesylamide.
Direcciones Futuras
Mesylamide has been extensively studied, and there are several future directions for research. One area of interest is the development of novel therapeutic agents based on Mesylamide's mechanism of action. Additionally, there is potential for the use of Mesylamide in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully explore the potential applications of Mesylamide in these areas.
Conclusion
In conclusion, Mesylamide is a versatile compound that has been extensively studied due to its unique properties and versatile applications. It has been used in various fields of research, including organic synthesis, chemical catalysis, and metal complexation. Mesylamide's mechanism of action has been extensively studied, and it has been shown to have various biochemical and physiological effects. While Mesylamide has some limitations, it remains an attractive option for researchers due to its stability, availability, and low cost. Future research will likely continue to explore the potential applications of Mesylamide in various fields of research.
Métodos De Síntesis
Mesylamide can be synthesized by reacting N-methylpropan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Mesylamide as a white crystalline solid with a high purity of over 95%. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for large-scale production.
Aplicaciones Científicas De Investigación
Mesylamide has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal complexation. Mesylamide has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
N-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)11(3)14(12,13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYYRKVNZVVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
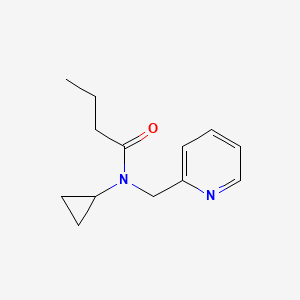
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
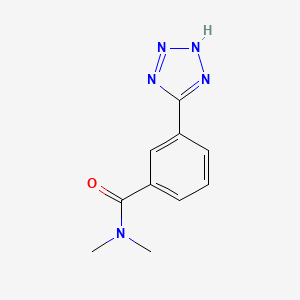
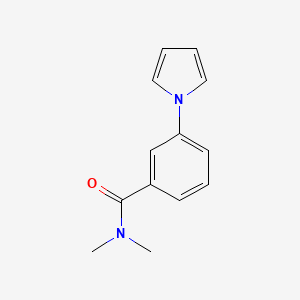
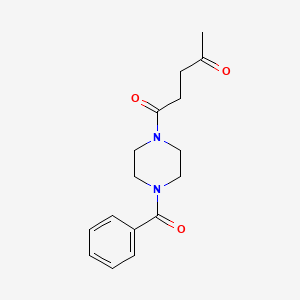

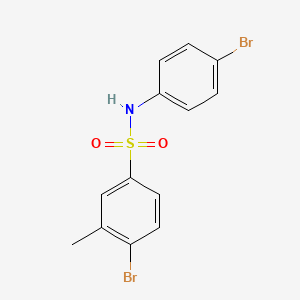
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
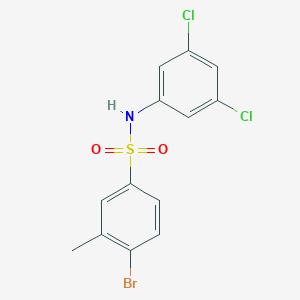
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)